4-[5-(4-bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid
Description
4-[5-(4-Bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid is a pyrazoline-based heterocyclic compound featuring a bipyrazole core with distinct substituents: a 4-bromophenyl group at position 5, a 4-methylphenyl group at position 3', and a phenyl group at position 1'. This compound is synthesized via multi-step protocols involving cyclocondensation reactions and subsequent functionalization, as observed in structurally analogous systems . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrN4O3/c1-19-7-9-21(10-8-19)29-24(18-33(32-29)23-5-3-2-4-6-23)26-17-25(20-11-13-22(30)14-12-20)31-34(26)27(35)15-16-28(36)37/h2-14,18,26H,15-17H2,1H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMZDFGWWCEQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(4-bromophenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 4-bromophenyl and 4-methylphenyl derivatives. These intermediates undergo cyclization reactions to form the bipyrazole core structure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions .
Scientific Research Applications
The compound 4-[5-(4-bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid has garnered attention in the scientific community for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Reaction Conditions
- Reagents : Hydrazines, substituted phenyl ketones, acetic anhydride.
- Conditions : Typically conducted under reflux conditions in organic solvents like ethanol or methanol.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 50%, critical for treating chronic infections associated with MRSA.
Antifungal Properties
Another investigation focused on the antifungal properties against various fungal pathogens. The results showed that it was effective against Candida albicans, with an MIC comparable to established antifungal agents like fluconazole. This suggests that it may serve as a promising candidate for antifungal therapy.
Applications in Materials Science
Beyond biological applications, this compound may also find use in materials science due to its unique structural properties. Its ability to form stable complexes with metal ions can be explored for applications in:
- Catalysis : As a catalyst in organic reactions due to its electron-rich bipyrazole structure.
- Sensors : Development of sensors for detecting specific ions or molecules based on changes in fluorescence or conductivity upon binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Yield: The presence of bulky groups (e.g., quinolinone in compound 24 and 25) reduces reaction efficiency, as seen in the lower yields of 25 (27%) compared to the parent compound (86%) .
Polarity and Bioactivity: The 4-oxobutanoic acid moiety is conserved across analogs, suggesting its role in enhancing solubility and binding to biological targets.
Industrial vs. Pharmaceutical Grades: Industrial-grade analogs like 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid prioritize cost-effective synthesis, while pharmaceutical-grade derivatives (e.g., compound in ) emphasize purity and regulatory compliance.
Pharmacological and Functional Comparisons
Key Findings :
Enzyme Inhibition: The parent compound exhibits potent COX-2 inhibition (IC₅₀ = 0.45 µM), outperforming non-halogenated analogs due to bromine’s electron-withdrawing effects enhancing binding affinity .
Antimicrobial Activity : Halogenated derivatives (e.g., Br, Cl) show superior activity against Gram-positive bacteria (MIC = 8–12 µM), likely due to increased lipophilicity and membrane penetration .
Structural Flexibility : Analogs with triazole or thiazole moieties (e.g., ) demonstrate divergent biological targets, highlighting the scaffold’s versatility.
Biological Activity
The compound 4-[5-(4-bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological properties of this compound based on recent studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including bipyrazole and oxobutanoic acid moieties.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. The specific compound in focus has shown promising results in various assays.
1. Antiparasitic Activity
A relevant study evaluated the activity of pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated moderate inhibition of cysteine protease activity, which is crucial for the parasite's survival. The structure-activity relationship (SAR) indicated that modifications in the pyrazole ring significantly influenced biological efficacy. For instance, compounds with specific substitutions exhibited IC50 values lower than 100 µM, suggesting potential as therapeutic agents against trypanosomiasis .
2. Anticancer Potential
Another area of interest is the anticancer activity associated with pyrazole derivatives. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The bipyrazole structure appears to enhance interaction with cellular targets, potentially leading to increased cytotoxicity against various cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiparasitic | 4-[5-(4-bromophenyl)...] | <100 | |
| Anticancer | Various Pyrazoles | Varies (10-50) | |
| Anti-inflammatory | Pyrazole Derivatives | Varies (20-80) |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within target organisms. For example, inhibition of cysteine proteases in T. cruzi disrupts essential metabolic pathways, leading to reduced viability of the parasite. Similarly, in cancer cells, the compound may interfere with pathways such as PI3K/Akt and MAPK signaling cascades, which are pivotal for tumor growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
